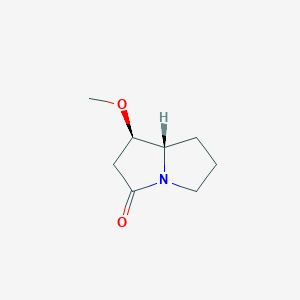
(1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one is a chiral compound with a unique bicyclic structure. It is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of asymmetric acylation or enantioselective hydrolysis of β-lactams. Enzymatic catalysis, such as using CAL-B (Candida antarctica lipase B), is often employed to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes to ensure the desired stereochemistry is maintained. The use of biocatalysts in organic solvents can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: (1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemical effects in biological systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide: Another compound with a comparable chiral center but distinct chemical properties.
属性
CAS 编号 |
176484-64-3 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI 键 |
RKVWCHREQIFPNG-NKWVEPMBSA-N |
SMILES |
COC1CC(=O)N2C1CCC2 |
手性 SMILES |
CO[C@@H]1CC(=O)N2[C@H]1CCC2 |
规范 SMILES |
COC1CC(=O)N2C1CCC2 |
同义词 |
3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1R-cis)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















